molecular formula C9H11N B2723357 (2R)-2-methyl-2,3-dihydro-1H-indole CAS No. 22160-13-0

(2R)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B2723357
CAS No.: 22160-13-0
M. Wt: 133.194
InChI Key: QRWRJDVVXAXGBT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-2,3-dihydro-1H-indole is a chiral compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methyl-2,3-dihydro-1H-indole typically involves the reduction of indole derivatives. One common method is the asymmetric hydrogenation of 2-methylindole using chiral catalysts. This process requires specific reaction conditions, such as the presence of hydrogen gas and a suitable solvent like ethanol or methanol. The reaction is carried out under controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods utilize advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2-methylindoline.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

(2R)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

    (2S)-2-methyl-2,3-dihydro-1H-indole: The enantiomer of (2R)-2-methyl-2,3-dihydro-1H-indole with opposite stereochemistry.

    2-methylindole: The non-hydrogenated form of the compound.

    2,3-dihydro-1H-indole: The parent compound without the methyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and pharmaceutical research, where the stereochemistry of a molecule can significantly influence its activity and efficacy.

Properties

IUPAC Name

(2R)-2-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWRJDVVXAXGBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole (61.2 g) in acetic acid (525 g) at 15° C. was added sodium cyanoborohydride (81 g) in portions. The reaction was then drowned in ice and water (1500 g) and the aqueous solution neutralized with sodium hydroxide (350 g). The mixture was extracted with 3 portions of ether (300 ml). The ether fractions were water washed, dried, and evaporated to give 57.4 g of an oil which was identical with an authentic sample by IR and TLC.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
525 g
Type
solvent
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
350 g
Type
reactant
Reaction Step Three
Name

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